[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a carbamate-protected piperidine derivative featuring an isopropylamino-acetyl substituent on the piperidine nitrogen and a tert-butyl carbamate group on the methylene side chain. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and receptor modulators . Its synthesis typically involves sequential functionalization of the piperidine ring, including acetylation and carbamate protection steps, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl N-[[1-[2-(propan-2-ylamino)acetyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-12(2)17-11-14(20)19-8-6-13(7-9-19)10-18-15(21)22-16(3,4)5/h12-13,17H,6-11H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFIKIUAUQWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112959 | |
| Record name | Carbamic acid, N-[[1-[2-[(1-methylethyl)amino]acetyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-04-7 | |
| Record name | Carbamic acid, N-[[1-[2-[(1-methylethyl)amino]acetyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[2-[(1-methylethyl)amino]acetyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1353978-04-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and a tert-butyl carbamate moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1353978-04-7
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit effects such as:
- Inhibition of Enzymatic Activity : Many carbamate derivatives act as reversible inhibitors of acetylcholinesterase, which can lead to increased levels of acetylcholine in synaptic clefts.
- Modulation of Neurotransmitter Receptors : The presence of the piperidine ring suggests potential interactions with GABA and other neurotransmitter receptors, which may influence neuronal excitability and signaling pathways.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticholinesterase | Inhibition of acetylcholinesterase | |
| Neuroprotective | Potential protective effects on neurons | |
| Antiproliferative | Reduction in cancer cell viability |
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective properties of similar carbamate compounds, it was found that they could significantly reduce neuronal cell death induced by oxidative stress. This suggests that this compound may also possess neuroprotective qualities.
- Antiproliferative Activity : A recent investigation into the antiproliferative effects of piperidine derivatives showed that certain compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways activated by this compound remain to be fully elucidated but warrant further exploration.
Comparison with Similar Compounds
Electronic Effects
- Electron-Withdrawing Groups (e.g., nitro, chloro): Compounds like [1-(3-Methoxy-4-nitrophenyl)piperidin-4-ylmethyl]-carbamic acid tert-butyl ester exhibit decreased basicity at the piperidine nitrogen due to the nitro group, enhancing stability under acidic conditions . The chloroacetyl group in [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester increases electrophilicity, favoring nucleophilic attacks .
- Electron-Donating Groups (e.g., methoxy, amino): The amino group in [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester elevates nucleophilicity, making it susceptible to unwanted side reactions unless protected .
Steric Effects
- Aromatic vs. Aliphatic Substituents: Fluorobenzyl-substituted derivatives (e.g., ) exhibit π-π stacking capabilities, advantageous for targeting aromatic-rich biological receptors .
Q & A
Q. What are the recommended synthetic routes for [1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, and how can intermediates be characterized?
Methodological Answer: The synthesis of tert-butyl carbamates typically involves multi-step protocols:
- Step 1: Protection of the piperidine nitrogen using Boc (tert-butoxycarbonyl) chemistry, as seen in analogous compounds like tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate .
- Step 2: Functionalization at the 4-position of the piperidine ring. For example, iodomethyl or benzyl groups are introduced via nucleophilic substitution (e.g., using potassium carbonate in DMF at 100°C) .
- Step 3: Acetylation with 2-isopropylamino-acetyl groups. This may involve coupling reagents like EDCI/HOBt under anhydrous conditions.
Characterization:
- NMR: Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and piperidine protons (δ 2.5–3.5 ppm).
- HPLC: Use a C18 column with methanol/buffer mobile phases (pH 4.6) for purity assessment, as described in pharmacopeial methods .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Thermal Stability: Store at 40°C for 1–4 weeks and monitor via HPLC for decomposition products (e.g., free piperidine or acetyl hydrolysis byproducts).
- pH Stability: Dissolve in buffers (pH 1–13) and analyze degradation kinetics using UV-Vis or LC-MS .
- Recommended Storage:
- Short-term: –20°C in anhydrous DMSO or acetonitrile.
- Long-term: –80°C under nitrogen, as suggested for similar carbamates .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against acetylcholinesterase or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with [³H]-labeled competitors, as demonstrated for piperidine-based pharmacological agents .
- Cytotoxicity: MTT assays in HEK293 or HepG2 cells at 1–100 µM concentrations, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
Methodological Answer:
- Critical Factors:
- Case Study:
Table 1: Yield Comparison for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | KI, DMF, 100°C | 43–65 | |
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane | 55–72 |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Root-Cause Analysis:
- Compound Purity: Verify via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay Conditions: Compare buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) and incubation times (1–24 hours) .
- Case Example:
- Discrepancies in IC₅₀ values for similar compounds were traced to differences in cell passage number and serum concentration in media .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding to acetylcholinesterase (PDB: 4EY7). Focus on hydrogen bonding with the carbamate carbonyl and hydrophobic interactions with the tert-butyl group .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can degradation pathways be elucidated, and what analytical methods are most effective?
Methodological Answer:
- Forced Degradation:
- Acidic Hydrolysis (0.1 M HCl): Monitor cleavage of the tert-butyl group via LC-MS (expected m/z shift: –100 Da).
- Oxidative Stress (H₂O₂): Identify sulfoxide or N-oxide derivatives using high-resolution MS .
- Advanced Techniques:
Table 2: Degradation Products and Detection Methods
| Condition | Major Product | Analytical Method |
|---|---|---|
| Acidic (pH 2) | Free piperidine | LC-MS (ESI+) |
| Alkaline (pH 10) | Acetyl hydrolysis product | HPLC-UV (254 nm) |
| Oxidative (H₂O₂) | Sulfoxide derivative | HRMS (Q-TOF) |
Q. What strategies validate the compound’s selectivity in complex biological systems?
Methodological Answer:
- Proteome Profiling: Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
- Kinome Screening: Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
